molecular formula C25H29Br2NO3S B2828157 5-[2-(ADAMANTANE-2-CARBONYLOXY)ETHYL]-3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1,3-THIAZOL-3-IUM BROMIDE

5-[2-(ADAMANTANE-2-CARBONYLOXY)ETHYL]-3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1,3-THIAZOL-3-IUM BROMIDE

Cat. No.: B2828157
M. Wt: 583.4 g/mol
InChI Key: KENRPXHYFNCIEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

    Adamantane: A rigid, cage-like hydrocarbon with four fused cyclohexane rings. It’s known for its stability and unique geometry.

    Thiazolium: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

    Bromide: The anion formed when bromine gains an electron.

Preparation Methods

Synthetic Routes:

    Adamantane Derivatives: Start with adamantane (a readily available starting material) and introduce a carbonyl group via acylation. This yields the adamantane-2-carbonyl compound.

    Thiazolium Formation: Combine the adamantane-2-carbonyl compound with a thiazole precursor (e.g., 4-bromophenyl-2-oxoethylamine). The reaction forms the thiazolium ring.

    Quaternization: Finally, treat the thiazolium compound with a brominating agent to convert it into the quaternary ammonium salt (the final compound).

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

    Oxidation: The carbonyl group in the adamantane moiety can undergo oxidation reactions.

    Substitution: The bromide ion can participate in substitution reactions.

    Major Products: These reactions yield various derivatives, including adamantane-2-carbonyl compounds and thiazolium salts.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial agent due to the thiazolium ring.

    Materials Science: Explore its use in designing stable polymers or functional materials.

    Biological Studies: Study its interactions with biological systems.

Mechanism of Action

    Cellular Uptake: The compound enters cells via passive diffusion or active transport.

    Target Interaction: It likely interacts with cellular proteins or nucleic acids.

    Pathways: Investigate its impact on metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl adamantane-2-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrNO3S.BrH/c1-15-23(31-14-27(15)13-22(28)18-2-4-21(26)5-3-18)6-7-30-25(29)24-19-9-16-8-17(11-19)12-20(24)10-16;/h2-5,14,16-17,19-20,24H,6-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENRPXHYFNCIEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)C3C4CC5CC(C4)CC3C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.